molecular formula C3H10Cl2N2O B1593369 1,3-DIAMINOACETONE DIHYDROCHLORIDE CAS No. 61798-04-7

1,3-DIAMINOACETONE DIHYDROCHLORIDE

Cat. No.: B1593369
CAS No.: 61798-04-7
M. Wt: 161.03 g/mol
InChI Key: GAOYTRAZVCVBEF-UHFFFAOYSA-N
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Description

1,3-DIAMINOACETONE DIHYDROCHLORIDE is a chemical compound with the molecular formula C3H10Cl2N2O. It is also known as this compound. This compound is characterized by the presence of two amino groups attached to a propanone backbone, along with two hydrochloride groups. It is commonly used in various chemical and biological applications due to its unique properties.

Scientific Research Applications

1,3-DIAMINOACETONE DIHYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various chemical products, including polymers and resins.

Safety and Hazards

1,3-Diaminopropane is flammable and may be corrosive to metals. It is harmful if swallowed and fatal in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIAMINOACETONE DIHYDROCHLORIDE typically involves the reaction of 1,3-diaminopropane with acetone in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{CH}_3\text{COCH}_3 + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2\text{HCl} \rightarrow \text{C}_3\text{H}_8\text{N}_2\text{O} \cdot 2\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles and oxazolones, while reduction can produce different amine derivatives.

Mechanism of Action

The mechanism of action of 1,3-DIAMINOACETONE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often complex and depend on the specific biological context.

Comparison with Similar Compounds

  • 1,3-Diaminopropane
  • 1,2-Diaminoethane
  • 1,4-Diaminobutane

Comparison: Compared to these similar compounds, 1,3-DIAMINOACETONE DIHYDROCHLORIDE is unique due to the presence of the propanone backbone and the dihydrochloride groups. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications that other diamines may not be able to fulfill.

Properties

IUPAC Name

1,3-diaminopropan-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.2ClH/c4-1-3(6)2-5;;/h1-2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOYTRAZVCVBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210791
Record name 2-Propanone, 1,3-diamino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61798-04-7
Record name 2-Propanone, 1,3-diamino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1,3-diamino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxotrimethylenediammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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